2,3,3',4',5,6-Hexachlorodiphenyl ether
Description
Properties
CAS No. |
155999-97-6 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-10(17)8(15)4-9(16)11(12)18/h1-4H |
InChI Key |
YLAYOOJLJKJGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cadogan Coupling Method Adapted for Chlorinated Diphenyl Ethers
The Cadogan coupling, a reductive coupling involving chlorinated anilines and chlorinated benzene derivatives in the presence of isoamyl nitrite, is a well-established method for synthesizing polychlorinated biphenyls and related compounds. This method has been adapted to synthesize chlorinated diphenyl ethers by modifying the aromatic precursors to include oxygen linkages.
- Reaction Conditions:
- Chlorinated aniline (10–15 mmol)
- Excess chlorinated benzene (200–300 mmol)
- Isoamyl nitrite (20–25 mmol) as a coupling agent
- Temperature: 110–130°C
- Duration: 18 hours with rapid stirring
- Post-Reaction Processing:
- Removal of excess chlorinated benzene under vacuum
- Initial purification by adsorption on neutral alumina and Florisil column chromatography using petroleum ether (b.p. 30–60°C)
- Further purification by preparative thin-layer chromatography (TLC) and recrystallization from methanol
- Advantages:
- High selectivity for desired chlorinated congeners
- Avoidance of formation of toxic by-products such as polychlorinated dibenzofurans (PCDFs)
- Limitations:
- Requires careful control of reaction conditions to minimize side products
- Purification steps are labor-intensive due to closely related isomers
This method has been reported for related hexachlorobiphenyl congeners and is applicable to diphenyl ether analogs with appropriate precursor selection.
Ullmann Coupling for Ether Formation
The Ullmann coupling reaction is a classical method for forming aryl-aryl ether bonds, involving the reaction of aryl halides with phenols in the presence of copper catalysts.
- Typical Procedure:
- Use of 2,3,4-trichloroiodobenzene or similar chlorinated aryl halides
- Reaction with chlorinated phenols under copper catalysis
- Elevated temperatures (often 150–200°C)
- Outcome:
- Formation of chlorinated diphenyl ethers with specific substitution patterns
- Research Example:
Alternative Synthetic Approaches
Other less common methods include:
Nucleophilic Aromatic Substitution (SNAr):
- Reaction of chlorinated phenols with activated chlorinated aromatic halides under basic conditions.
- Limited by the electronic nature of the substrates and steric hindrance.
-
- Use of oxidative catalysts to couple chlorinated phenols, though this method is less selective and prone to side reactions.
Purification and Characterization
Purification of 2,3,3',4',5,6-Hexachlorodiphenyl ether typically involves multi-step chromatographic techniques due to the presence of closely related chlorinated isomers.
| Purification Step | Description | Solvents/Conditions |
|---|---|---|
| Adsorption Chromatography | Neutral alumina and Florisil column chromatography | Petroleum ether (b.p. 30–60°C) |
| Preparative Thin-Layer Chromatography (TLC) | Separation of isomers | Petroleum ether/dichloromethane mixtures |
| Recrystallization | Final purification | Methanol |
Characterization is performed by:
- Proton Magnetic Resonance (PMR) Spectroscopy: To confirm substitution pattern.
- Mass Spectrometry: To verify molecular weight and purity.
- Gas-Liquid Chromatography (GLC): To assess chromatographic purity and detect impurities.
These techniques ensure the production of highly pure this compound suitable for toxicological and environmental studies.
Summary Table of Preparation Methods
| Method | Precursors | Conditions | Purification Techniques | Notes |
|---|---|---|---|---|
| Cadogan Coupling | Chlorinated aniline + chlorinated benzene | 110–130°C, 18 h, isoamyl nitrite | Alumina/Florisil chromatography, TLC | High selectivity, labor-intensive purification |
| Ullmann Coupling | Chlorinated aryl halide + chlorinated phenol | Cu catalyst, 150–200°C | Chromatography | Classical ether bond formation |
| Nucleophilic Aromatic Substitution (SNAr) | Chlorinated phenol + activated aryl halide | Basic conditions | Chromatography | Limited by substrate reactivity |
| Oxidative Coupling | Chlorinated phenols | Oxidative catalysts, variable | Chromatography | Less selective, prone to side products |
Research Findings and Considerations
- The Cadogan coupling method is preferred for synthesizing polychlorinated biphenyls and related chlorinated diphenyl ethers due to its efficiency and selectivity.
- Avoidance of toxic by-products such as polychlorinated dibenzofurans is critical; synthetic routes are optimized accordingly.
- Purification is crucial given the structural similarity of congeners and potential formation of isomeric by-products.
- Characterization by PMR and mass spectrometry confirms structural integrity and purity, essential for subsequent biological or environmental studies.
- Ullmann coupling offers a direct route to ether linkages but requires careful catalyst and temperature control to avoid decomposition or side reactions.
Chemical Reactions Analysis
Reduction
Reduction reactions involving agents like LiAlH₄ or NaBH₄ could target chlorine substituents, though the ether linkage itself is less reactive. Selective dechlorination may occur, yielding less chlorinated derivatives, depending on the reducing agent and reaction conditions.
Substitution Reactions
The chlorine atoms on the aromatic rings may undergo nucleophilic aromatic substitution under strongly basic or acidic conditions. This could lead to hydroxylated derivatives or exchange with other nucleophiles (e.g., -OH, -NH₂).
Stability and Persistence
The compound’s high degree of chlorination (six chlorine atoms) confers significant environmental persistence. Its stability under typical environmental conditions suggests limited natural degradation pathways .
Analytical Challenges
Due to its low volatility and high molecular weight (376.9 g/mol) , analytical methods such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are critical for detection.
Comparison with Structural Analogs
| Compound | Key Difference | Reactivity |
|---|---|---|
| 2,3,3',4,5',6-Hexachlorobiphenyl (PCB) | Lacks ether oxygen; fully chlorinated biphenyl | Lower susceptibility to hydrolysis vs. PCDEs |
| Decabromodiphenyl ether | Brominated ether; flame retardant | Higher thermal stability, lower reactivity |
| 2,3,3',4',5',6-PCDE | Identical structure, differing CAS# | Similar reactivity profile |
Research Gaps and Recommendations
-
Limited reaction data : Specific studies on 2,3,3',4',5,6-Hexachlorodiphenyl ether’s reactivity are sparse. Most available data relates to structurally similar PCBs or PBDEs .
-
Environmental monitoring : Further research is needed to characterize its behavior in biological systems and environmental matrices, particularly regarding hydrolytic stability and metabolic pathways.
Scientific Research Applications
Chemical Properties and Identification
- Molecular Formula : C12H4Cl6O
- Molecular Weight : 376.86 g/mol
- CAS Registry Number : 31242-93-0
Environmental Applications
1. Contaminant Analysis and Monitoring
2,3,3',4',5,6-Hexachlorodiphenyl ether is often analyzed in environmental samples due to its persistence and bioaccumulation potential. It is a target compound in studies assessing polychlorinated biphenyls (PCBs) in soil and water samples.
| Parameter | Value |
|---|---|
| Detection Method | Gas Chromatography |
| Sample Medium | Soil/Water |
| Regulatory Method | EPA Method 8082A |
This compound has been included in various regulatory frameworks for monitoring environmental contaminants due to its toxicological profile and potential health risks associated with exposure .
Toxicological Research
2. Health Impact Studies
Research has shown that this compound exhibits significant toxicity in animal models. Studies indicate that chronic exposure can lead to liver damage and other systemic effects.
Case Study: Toxicity Assessment in Rodents
- Study Design : Chronic exposure via oral administration.
- Findings :
Material Science Applications
3. Flame Retardant Research
Chlorinated diphenyl ethers have been studied for their properties as flame retardants. Their effectiveness in reducing flammability in materials such as textiles and plastics has been documented.
| Material Type | Flame Retardant Efficacy |
|---|---|
| Textiles | Moderate |
| Plastics | High |
Research indicates that the incorporation of such compounds can enhance fire resistance but raises concerns regarding environmental persistence and toxicity .
Regulatory Implications
Due to its hazardous nature, the use of this compound is subject to strict regulations. It is classified under various environmental protection acts aimed at reducing exposure to hazardous substances.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrachloro-3-(3,4-dichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Isomerism and Physicochemical Properties
CDE isomers differ in chlorine substitution positions, leading to variations in properties such as Henry’s Law constants, melting points, and toxicity. Below is a comparative analysis:
Table 1: Key Physicochemical Properties of Selected Hexachlorodiphenyl Ethers
Key Observations :
- Henry’s Law Constants : PCDE-163 (1.6×10⁻²) exhibits similar air-water partitioning behavior to PCDE-153 (1.3×10⁻²) and PCDE-130 (1.5×10⁻²), suggesting moderate volatility and a tendency to remain in aquatic systems .
- Thermal Stability: Limited data exist for PCDE-163, but PCDE-140’s lower boiling point (121°C) compared to PCDE-153 (230–260°C at reduced pressure) highlights the impact of chlorine positioning on thermal stability .
Table 2: Comparative Toxicity of CDE Isomers in Rats
Key Observations :
- Enzyme Induction : Hexachloro isomers (e.g., HCDE-153) induce broader hepatic enzyme activity compared to pentachloro congeners .
- Immunotoxicity: Higher chlorination (e.g., heptachloro HPCDE-170) correlates with immunosuppression (lymphocyte reduction). PCDE-163’s chlorine positions (ortho and para) may predispose it to similar effects, though direct evidence is lacking .
Environmental Persistence and Bioaccumulation
- Biotransformation : CDEs with adjacent chlorine substitutions (e.g., 2,2',4,4',5,6-Hexachloro, PCDE-154) show slower biotransformation due to steric hindrance, increasing environmental persistence .
- Bioaccumulation Potential: LogP values for hexachloro isomers range from 6.5–7.2 (estimated), indicating high lipid affinity and bioaccumulation in aquatic organisms .
Biological Activity
2,3,3',4',5,6-Hexachlorodiphenyl ether (commonly referred to as PCB 132) is a member of the polychlorinated biphenyl (PCB) family, which is known for its environmental persistence and potential health risks. This compound has garnered attention due to its biological activity, particularly its neurotoxic effects and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of PCB 132, highlighting key research findings, case studies, and metabolic pathways.
Chemical Structure and Properties
PCB 132 is characterized by its chlorinated biphenyl structure, which contributes to its stability and resistance to degradation. The specific arrangement of chlorine atoms influences its biological interactions. The compound has a melting point of approximately 150 °C and exhibits varying solubility in organic solvents.
PCB 132's biological activity is primarily mediated through several mechanisms:
- Neurotoxicity : Studies have shown that PCB 132 can disrupt calcium homeostasis by increasing ryanodine receptor binding. This disruption is linked to neurodevelopmental disorders observed in laboratory animals and humans .
- Endocrine Disruption : PCBs, including PCB 132, have been implicated in altering hormone signaling pathways. This can lead to reproductive and developmental toxicity .
- Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to cellular injury and potential tumor promotion by inhibiting intercellular communication .
Metabolism
The metabolism of PCB 132 involves biotransformation by cytochrome P450 enzymes, resulting in hydroxylated metabolites that may exhibit different biological activities compared to the parent compound. For example, studies have demonstrated that PCB 132 is metabolized enantioselectively, producing metabolites that vary in their neurotoxic potential .
Key Metabolites
| Metabolite | Description | Biological Activity |
|---|---|---|
| 3'-OH-PCB 132 | Major metabolite formed during metabolism | Potentially neurotoxic |
| 5'-OH-PCB 132 | Minor metabolite; less understood | Unknown |
| 4'-OH-PCB 132 | Minor metabolite; associated with altered signaling | Unknown |
Toxicological Studies
Research has shown varying degrees of toxicity associated with PCB 132:
- Animal Studies : In rats exposed to PCB 132, there was an increase in liver weight without significant toxic effects observed at lower doses. However, higher doses resulted in increased enzyme activity indicative of metabolic stress .
- Human Health Implications : Epidemiological studies link PCB exposure to adverse health outcomes, including developmental delays and endocrine disruption in children exposed in utero .
Case Study 1: Neurodevelopmental Impact
A study examining the effects of PCB exposure on neurodevelopment found that children exposed to higher levels of PCBs exhibited cognitive deficits and behavioral issues. The study attributed these outcomes to disruptions in thyroid hormone signaling and oxidative stress mechanisms initiated by compounds like PCB 132 .
Case Study 2: Enantioselective Metabolism
Research on the enantioselective metabolism of PCB 132 demonstrated that different enantiomers could exhibit distinct biological activities. This variability highlights the importance of considering stereochemistry in assessing the toxicological profiles of PCBs .
Q & A
Q. What quality control measures are critical for environmental monitoring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
